molecular formula C32H61N9O11 B14234025 L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-lysine CAS No. 569655-11-4

L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-lysine

Cat. No.: B14234025
CAS No.: 569655-11-4
M. Wt: 747.9 g/mol
InChI Key: YKVGWQPJEITQQZ-HUVRVWIJSA-N
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Description

L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-lysine is a peptide compound composed of a sequence of amino acids: valine, serine, serine, leucine, lysine, serine, and lysine. This compound is characterized by its specific arrangement of amino acids, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of serine residues can yield serine sulfoxides or serine sulfones.

Scientific Research Applications

L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including antimicrobial peptides and drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-tyrosine: Similar structure but with a tyrosine residue, which may alter its biological activity.

    L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-alanine: Contains alanine instead of lysine, affecting its chemical properties.

Uniqueness

L-Valyl-L-seryl-L-seryl-L-leucyl-L-lysyl-L-seryl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological characteristics

Properties

CAS No.

569655-11-4

Molecular Formula

C32H61N9O11

Molecular Weight

747.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C32H61N9O11/c1-17(2)13-21(38-29(48)23(15-43)40-30(49)24(16-44)41-31(50)25(35)18(3)4)27(46)36-19(9-5-7-11-33)26(45)39-22(14-42)28(47)37-20(32(51)52)10-6-8-12-34/h17-25,42-44H,5-16,33-35H2,1-4H3,(H,36,46)(H,37,47)(H,38,48)(H,39,45)(H,40,49)(H,41,50)(H,51,52)/t19-,20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

YKVGWQPJEITQQZ-HUVRVWIJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N

Origin of Product

United States

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